![molecular formula C17H24O3 B13441531 4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid involves several steps. One common method includes the protection of an inert gas, dispersing fluobenzene and treated aluminum trichloride into an organic solvent to form a dispersion system. Subsequently, glutaric anhydride is added dropwise into the dispersion system, reacting at 10-30°C. This method ensures high conversion rates and industrial production operability .
Chemical Reactions Analysis
4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy group.
Common reagents used in these reactions include sodium hydroxide, aluminum trichloride, and glutaric anhydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid has several scientific research applications:
Chemistry: It is used to study the effects of free fatty acid derivatives on receptor responses.
Biology: The compound has been shown to potentiate currents through GluA1 AMPA receptors and α7 acetylcholine receptors, making it valuable in neurobiological research
Medicine: Its potential effects on receptor responses suggest possible applications in developing treatments for neurological disorders.
Industry: The compound’s unique properties make it a candidate for various industrial applications, particularly in the development of new materials and chemicals
Mechanism of Action
The mechanism of action of 4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid involves the activation of protein kinase C (PKC) and phosphorylation of receptors at specific sites. For instance, it potentiates GluA1 AMPA receptor responses by activating PKC and phosphorylating the receptors at Ser831. This activation is independent of CaMKII activation and phosphorylation .
Comparison with Similar Compounds
4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid is unique compared to other free fatty acid derivatives due to its specific effects on receptor responses. Similar compounds include:
Arachidonic acid: Enhances currents through Ca2±permeable AMPA receptors via a CaMKII pathway.
Linoleic acid derivative (DCP-LA): Potentiates AMPA receptor responses by indirectly activating CaMKII due to protein phosphatase 1 inhibition
These compounds share some similarities in their effects on receptor responses but differ in their specific mechanisms of action and molecular targets.
Properties
Molecular Formula |
C17H24O3 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-[4-[(Z)-hept-1-enyl]phenoxy]butanoic acid |
InChI |
InChI=1S/C17H24O3/c1-2-3-4-5-6-8-15-10-12-16(13-11-15)20-14-7-9-17(18)19/h6,8,10-13H,2-5,7,9,14H2,1H3,(H,18,19)/b8-6- |
InChI Key |
UISWKZAGZZSFDP-VURMDHGXSA-N |
Isomeric SMILES |
CCCCC/C=C\C1=CC=C(C=C1)OCCCC(=O)O |
Canonical SMILES |
CCCCCC=CC1=CC=C(C=C1)OCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(1R)-1-carboxy-1-(2,5-dioxopyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethyl]-[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid](/img/structure/B13441454.png)
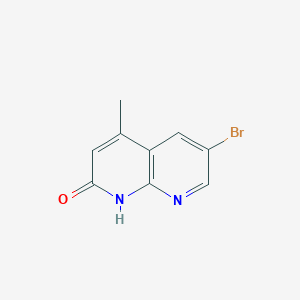
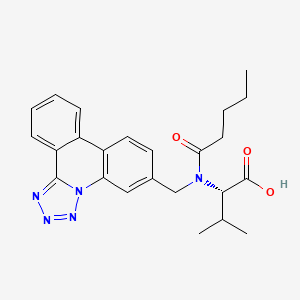
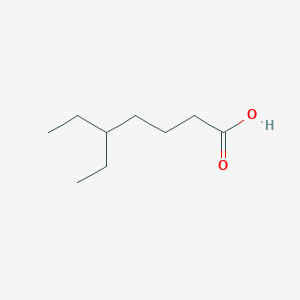


![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)
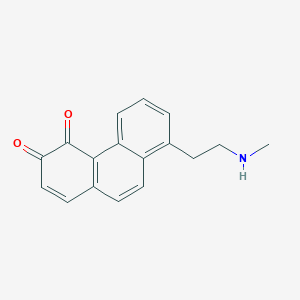
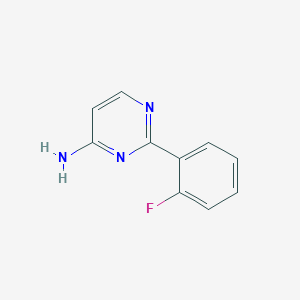

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
